REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9]C(C)(C)[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:11]([OH:14])(=[O:13])[CH3:12]>>[O:1]=[C:2]([CH3:9])[CH2:3][C:4]([CH3:10])([CH3:5])[CH2:12][C:11]([OH:14])=[O:13]
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Name
|
|
Quantity
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30 g
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Type
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reactant
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Smiles
|
O=C1C=C(CC(C)(C)C1)C
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Name
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glass
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Quantity
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300 mL
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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57 g
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Type
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reactant
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Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was ozonized at ambient temperature
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Type
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CUSTOM
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Details
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for approximately 5 1/2 hours
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Duration
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0.5 h
|
Type
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CUSTOM
|
Details
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The resulting reaction product
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Type
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CUSTOM
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Details
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stripped at 140° C. under vacuum
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Type
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CUSTOM
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Details
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to remove water and acetic acid
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Type
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DISTILLATION
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Details
|
vacuum distilled
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Name
|
|
Type
|
product
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Smiles
|
O=C(CC(CC(=O)O)(C)C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |